molecular formula C9H11Br2NO B13303508 (3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL

(3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL

Cat. No.: B13303508
M. Wt: 309.00 g/mol
InChI Key: YOJSXYOARUKVNT-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL: is a chiral compound with significant potential in various fields of scientific research Its structure consists of an amino group, a hydroxyl group, and a dibromophenyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde group of 3,5-dibromobenzaldehyde is reacted with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Biological Studies: The compound is studied for its interactions with biological targets and potential therapeutic effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The dibromophenyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(3,5-dimethylphenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it distinct from its chloro, fluoro, and methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

YOJSXYOARUKVNT-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CCO)N

Origin of Product

United States

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